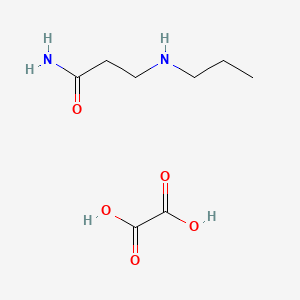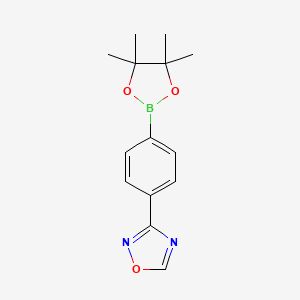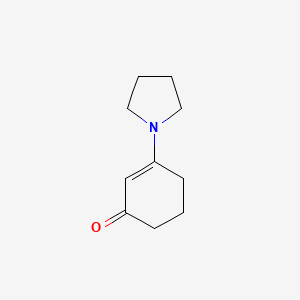
N3-Propyl-beta-alaninamide (C2H2O4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of N3-Propyl-beta-alaninamide (C2H2O4) is C8H14N2O5. It is also known as 3-allyl-β-alanine oxalic acid salt or β-alanine allyl ester oxalic acid.Chemical Reactions Analysis
While specific chemical reactions involving N3-Propyl-beta-alaninamide (C2H2O4) are not detailed in the available resources, azides, which are structurally similar, are known to participate in various reactions. For instance, they can displace primary and secondary alkyl halides and sulfonates in S N 2 reactions, resulting in alkyl azides . They can also be reduced to primary amines, liberating N2 in the process .Scientific Research Applications
Local Anesthetic Properties
3-(Propylamino)propanamide oxalate: is structurally related to prilocaine, a local anesthetic used in medical procedures. It acts by blocking sodium channels, preventing the initiation and transmission of nerve impulses, leading to a loss of sensation in a specific area. This compound could potentially be used in similar applications, offering an intermediate duration of action and a favorable safety profile .
Spectrophotometric Analysis
The compound’s unique structure makes it suitable for spectrophotometric analysis, which is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam passes through the sample solution. This application is crucial in quality control and formulation of pharmaceuticals .
Electroanalytical Applications
Electroanalytical techniques could employ 3-(Propylamino)propanamide oxalate for the determination of drug purity and concentration. These methods are based on the electrical properties of the compound, such as its conductivity and potential to undergo redox reactions .
Metabolism and Elimination Studies
The compound’s metabolites can be studied to understand its biotransformation in the body. This is important for determining the safety and efficacy of the compound as a pharmaceutical agent. The metabolic pathway can reveal potential interactions with other drugs and the compound’s suitability for use in various patient populations .
Methemoglobinemia Treatment Research
Research into the treatment of methemoglobinemia, a condition where hemoglobin is modified to methemoglobin which cannot carry oxygen, could benefit from this compound. Its structural analog, prilocaine, has been associated with inducing this condition at high doses, so studying 3-(Propylamino)propanamide oxalate could lead to safer local anesthetics .
Safety and Efficacy in Neonates
The safety profile of 3-(Propylamino)propanamide oxalate can be explored in neonatal populations. Given the sensitive nature of this demographic, understanding the pharmacodynamics and pharmacokinetics in neonates is crucial for developing safe pediatric medications .
properties
IUPAC Name |
oxalic acid;3-(propylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h8H,2-5H2,1H3,(H2,7,9);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPDZVFQGKPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylamino)propanamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)








